Myc-Max Dimerization Inhibition vs. 10074-G5
In a standardized cell-free EMSA assay measuring the inhibition of Myc-Max binding to an E-box DNA sequence, NY2267 demonstrates an IC50 of 36.5 µM. In comparison, the structurally distinct inhibitor 10074-G5 exhibits a significantly higher IC50 of 146.8 µM in the same assay format, indicating that NY2267 is approximately four times more potent at disrupting the protein-DNA complex [1]. This difference is further supported by QSAR modeling data, where NY2267 shows a more favorable predicted inhibitory concentration [2].
| Evidence Dimension | Inhibition of Myc-Max/E-box DNA binding |
|---|---|
| Target Compound Data | IC50 = 36.5 µM |
| Comparator Or Baseline | 10074-G5: IC50 = 146.8 µM |
| Quantified Difference | ~4.0-fold higher potency for NY2267 |
| Conditions | EMSA (Electrophoretic Mobility Shift Assay) using recombinant c-Myc and Max proteins |
Why This Matters
This quantitative difference in biochemical potency directly influences the working concentration required for in vitro experiments and may translate to differential effects in cellular models.
- [1] Madden SK, et al. Taking the Myc out of cancer: toward therapeutic strategies to directly inhibit c-Myc. Mol Cancer. 2021; 20: 3. Table 1. View Source
- [2] Carabet LA, et al. Therapeutic Inhibition of Myc in Cancer. Structural Bases and Computer-Aided Drug Discovery Approaches. Int J Mol Sci. 2018;20(1):120. Table 2. View Source
